molecular formula C13H18N2O B1469101 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one CAS No. 1339662-51-9

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B1469101
CAS No.: 1339662-51-9
M. Wt: 218.29 g/mol
InChI Key: RMHPTLBKOCBBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one derives its systematic name from the IUPAC guidelines for organic nomenclature. The parent chain is a four-carbon butan-1-one backbone, with a ketone group at position 1. The substituent at the first carbon is a 3-aminoazetidin-1-yl group, where "azetidine" refers to a saturated four-membered ring containing three carbon atoms and one nitrogen atom. The amino group (-NH₂) is located at position 3 of the azetidine ring, and the phenyl group is attached to the fourth carbon of the butanone chain.

The structural formula, represented by the SMILES notation O=C(N1CC(N)C1)CCCC2=CC=CC=C2, confirms the connectivity: the azetidine ring (N1CC(N)C1) is bonded to the carbonyl carbon, while the phenyl group terminates the butanone chain. Isomeric possibilities arise from:

  • Positional isomerism : If the amino group were at position 2 or 4 of the azetidine ring.
  • Stereoisomerism : The azetidine ring’s puckered conformation and the potential chirality at the amino-bearing carbon could lead to enantiomers or diastereomers. However, the absence of stereochemical indicators in the SMILES suggests the compound is either racemic or synthesized without stereocontrol.

Comparative Analysis of Related Azetidine-Containing Compounds

Azetidine derivatives are structurally diverse, with variations in substituents and ring functionalization influencing their physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Structural Distinction
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one 1339662-51-9 C₁₃H₁₈N₂O Phenyl group at C4 of butanone chain
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one 2092038-53-2 C₁₃H₁₈N₂O Phenyl group at C3 of butanone chain
(R)-6-(3-Aminoazetidin-1-yl)-3-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)pyrimidin-4(3H)-one - C₂₅H₃₄N₆O₄ Complex piperidine-pyrimidine backbone
Azetidine (parent compound) 503-29-7 C₃H₇N Unsubstituted four-membered ring

Key observations:

  • Phenyl positioning : The shift from C4 to C3 in the butanone chain (e.g., 1339662-51-9 vs. 2092038-53-2) alters electronic distribution, potentially affecting dipole moments and solubility.
  • Functional group complexity : The addition of heterocycles (e.g., pyrimidine in ) introduces hydrogen-bonding sites, enhancing molecular recognition in biological systems compared to simpler analogs.
  • Steric effects : Bulky substituents like phenyl groups increase steric hindrance, impacting reactivity in nucleophilic acyl substitution reactions at the ketone.

Crystallographic Characterization Challenges

Crystallographic analysis of azetidine derivatives is complicated by conformational flexibility and intermolecular interactions. For 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one , the following challenges arise:

  • Ring puckering : Azetidine’s non-planar geometry (envelope or twisted conformations) introduces disorder in crystal lattices. Studies on azetidine at 170 K reveal two molecules per asymmetric unit, with N–H···N hydrogen bonds stabilizing the structure.
  • Steric hindrance : The phenyl group’s bulk limits molecular packing efficiency, often necessitating low-temperature crystallization (e.g., 170–293 K) to reduce thermal motion.
  • Hydrogen bonding networks : The amino and carbonyl groups compete as hydrogen bond donors/acceptors, leading to polymorphic variations. For example, related compounds like trans-allyl azetidine form tetrameric hydrogen-bonded rings in the solid state.

Crystallographic data for analogous compounds highlights these issues:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Features
Azetidine P21₁2₁2₁ a = 9.507, b = 9.122, c = 9.79 N–H···N chains along screw axes
trans-Allyl azetidine P21₂₁2₁ a = 11.241, b = 13.09, c = 19.226 Tetrameric N–H···O=S motifs
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one Not reported - Likely complex due to phenyl sterics

The absence of reported crystal structures for the target compound underscores the difficulty in obtaining diffraction-quality crystals. Advanced techniques like cryocrystallography or co-crystallization with stabilizing agents may be required.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPTLBKOCBBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one typically involves:

  • Formation of the azetidine ring, often via strain-release ring-opening or cyclization techniques.
  • Introduction of the amino group at the 3-position of the azetidine ring.
  • Attachment of the 4-phenylbutan-1-one side chain to the nitrogen atom of the azetidine ring.

Azetidine Ring Formation and Functionalization

Azetidines are four-membered nitrogen heterocycles with unique strain and reactivity properties. Recent advances utilize strain-release-driven synthesis for functionalized azetidines. One effective method involves the strain-release ring-opening of azabicyclo[1.1.0]butane intermediates to rapidly assemble sp^3-rich azetidine cores with functional handles amenable to further elaboration.

  • Strain-Release Ring-Opening : Azabicyclo[1.1.0]butane undergoes nucleophilic ring-opening driven by strain release, facilitating rapid formation of azetidine derivatives.
  • Brook Rearrangement/Anion Relay Sequence : This sequence can be combined with strain-release ring-opening to allow modular synthesis of acyl-azetidines, providing a versatile platform to introduce ketone functionalities such as the phenylbutanone moiety.

Attachment of the 4-Phenylbutan-1-one Side Chain

The 4-phenylbutan-1-one moiety is typically introduced by acylation of the azetidine nitrogen or via alkylation followed by oxidation:

  • Acylation : Direct acylation of the azetidine nitrogen with 4-phenylbutanoyl chloride or anhydride derivatives under basic conditions.
  • Alkylation-Oxidation Sequence : Alkylation of azetidine nitrogen with a 4-phenylbutyl halide followed by oxidation of the terminal alcohol or aldehyde to the ketone.

Example Preparation Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description Outcome
1 Azabicyclo[1.1.0]butane + nucleophile Strain-release ring-opening to form azetidine intermediate Formation of functionalized azetidine core
2 Amination reagent (e.g., NH3 or protected amine) Introduction of amino group at 3-position 3-Aminoazetidine derivative
3 4-Phenylbutanoyl chloride + base (e.g., triethylamine) Acylation of azetidine nitrogen Formation of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
4 Purification (chromatography) Isolation of pure compound Final product

Comparative Notes on Related Syntheses

  • Processes for preparing 3-amino-substituted nitrogen heterocycles such as 3-amino-1-benzylpyrrolidines involve nucleophilic substitution on cyclic imides or ring-opening of cyclic precursors followed by reduction or deprotection steps. These methods share conceptual similarity with azetidine synthesis but may require adaptation for the four-membered ring system.
  • Patent literature on amino-heterocyclic compounds often describes multi-step syntheses involving functional group interconversions and protection/deprotection strategies to achieve selective substitution patterns.

Summary Table of Key Preparation Methods

Methodology Key Reactions Advantages Challenges
Strain-Release Ring-Opening of Azabicyclo[1.1.0]butane Nucleophilic ring-opening, Brook rearrangement Rapid assembly, modular, high sp^3 content Requires specialized strained intermediates
Nucleophilic Substitution/Amination Reaction of azetidine derivatives with amines Direct introduction of amino group Regioselectivity control needed
Acylation of Azetidine Nitrogen Reaction with acyl chlorides or anhydrides Straightforward ketone installation Possible side reactions, need for base
Alkylation-Oxidation Alkylation with haloalkanes, oxidation to ketone Flexible approach Multi-step, oxidation conditions must be mild

Research Findings and Considerations

  • The strain-release synthetic strategy for azetidines offers a powerful approach to access nitrogen-containing heterocycles with diverse substitution patterns, including amino groups and acyl side chains.
  • Control of regioselectivity and functional group compatibility is critical in the multi-step synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.
  • Purification and characterization steps are essential to isolate the desired compound due to potential side reactions and isomer formation.
  • The use of protecting groups during amination and acylation steps enhances selectivity and yield.

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions due to the presence of the azetidine ring and the amino group. Common reactions include:

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the amino group allow it to bind effectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptors involved in neurotransmission .

Comparison with Similar Compounds

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

  • Key features: A compact 3-aminoazetidine group linked to the ketone.

1-(3-Amino-6-fluoro-1H-indazol-1-yl)-4-phenylbutan-1-one (KD4, 10e)

  • Key features: A 6-fluoroindazole substituent with an amino group.
  • This compound was synthesized as a CFTR potentiator, highlighting its relevance in cystic fibrosis research .

1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one (108)

  • Key features : An oxazolopyridine heterocycle.
  • This compound was studied in α-ketoheterocycle research, achieving 94% purity and validated spectroscopic data .

1-(4-Fluorophenyl)-4-phenylbutan-1-one

  • Key features : A 4-fluorophenyl group directly attached to the ketone.
  • Properties : The fluorine atom enhances electronegativity and lipophilicity. This compound is marketed as a chemical intermediate (MW: 242.29 g/mol) .

1-(5-Amino-2-methyl-1H-indol-1-yl)-4-phenylbutan-1-one (7.24)

  • Key features: An indole ring with amino and methyl substituents.
  • Properties : The indole moiety may interact with hydrophobic binding pockets, while the methyl group adds steric bulk. This compound was synthesized via nitro reduction and column chromatography .

1-(trans-3,4-Dimethyl-6-(trifluoromethyl)cyclohex-3-en-1-yl)-4-phenylbutan-1-one (III.45f)

  • Key features : A trifluoromethyl-substituted cyclohexene ring.
  • Properties : The trifluoromethyl group enhances metabolic resistance, and the cyclohexene ring introduces conformational rigidity. Synthesized via gold/copper dual catalysis (65% yield), this compound demonstrates advanced synthetic methodologies .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications/Findings References
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one C₁₃H₁₆N₂O 216.28 3-Aminoazetidine Structural analog for medicinal chemistry
KD4 (1-(3-Amino-6-fluoroindazol-1-yl)-...) C₁₇H₁₅FN₄O 326.33 6-Fluoroindazole, amino CFTR modulation
1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one C₁₆H₁₄N₂O₂ 266.30 Oxazolopyridine α-Ketoheterocycle research (94% purity)
1-(4-Fluorophenyl)-4-phenylbutan-1-one C₁₆H₁₅FO 242.29 4-Fluorophenyl Chemical intermediate
1-(5-Amino-2-methylindol-1-yl)-4-phenylbutan-1-one C₁₉H₂₀N₂O 292.38 2-Methylindole, amino Bacterial hyaluronidase inhibition
III.45f (Cyclohexene derivative) C₂₀H₂₂F₃O 344.39 Trifluoromethyl, dimethylcyclohexene Dual catalysis synthesis (65% yield)

Key Research Findings and Trends

Substituent Impact :

  • Electron-withdrawing groups (e.g., fluorine in KD4 and III.45f ) improve metabolic stability.
  • Bulky substituents (e.g., tert-butyl in 3ar ) reduce solubility but enhance target binding specificity.
  • Nitrogen-containing rings (azetidine, indazole, indole) facilitate hydrogen bonding, critical for enzyme inhibition or receptor modulation .

Synthetic Methodologies :

  • Coupling reagents like EDC/HOAt are common for amide/heterocycle formation .
  • Advanced catalysis (e.g., gold/copper in III.45f synthesis) enables efficient access to complex architectures .

Biological Activity

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, a compound with significant potential in pharmacology, has been studied for its biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

The molecular structure of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can be represented by the following chemical formula:

PropertyValue
Molecular Formula C13_{13}H17_{17}N2_{2}O
Molecular Weight 219.29 g/mol
IUPAC Name 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to modulate the activity of various receptors and enzymes involved in neurotransmission:

  • Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, which may contribute to its psychotropic effects.
  • Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that it may inhibit MAO, leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

In Vitro Studies

In vitro assays have demonstrated that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can influence cellular signaling pathways:

Study TypeFindings
Cytotoxicity Assays Exhibited moderate cytotoxicity at high concentrations (>50 µM) in various cell lines.
Neurotransmitter Release Increased release of dopamine and serotonin in neuronal cultures, suggesting a stimulatory effect.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound:

Study TypeFindings
Behavioral Studies Demonstrated anxiolytic-like effects in rodent models, evidenced by increased time spent in open arms during elevated plus maze tests.
Metabolic Studies Showed potential for reducing body weight and improving glucose tolerance in diet-induced obesity models.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one:

Case Study 1: Neuroprotection

A study investigated its neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated a significant reduction in cell death when treated with the compound prior to exposure to oxidative agents.

Case Study 2: Metabolic Effects

In a model of type 2 diabetes, administration of the compound resulted in improved insulin sensitivity and reduced fasting blood glucose levels compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the azetidine ring and phenyl group can significantly alter the biological activity of the compound. For instance:

ModificationEffect on Activity
Azetidine Substituents Variations lead to increased potency at dopamine receptors.
Phenyl Group Alterations Substituting different functional groups on the phenyl ring enhances MAO inhibition.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one?

  • Methodological Answer : Multi-step synthesis typically involves coupling the 3-aminoazetidine moiety to the phenylbutanone backbone. Key steps include:

  • Protection of the amino group in azetidine using tert-butyloxycarbonyl (Boc) to prevent side reactions .
  • Nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to link the azetidine and ketone groups.
  • Deprotection using trifluoroacetic acid (TFA) to regenerate the free amine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.5 ppm for azetidine protons, δ ~7.3 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z).
  • Infrared (IR) Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. What solvent systems are optimal for stabilizing 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one in solution?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation.
  • Short-term storage : Use anhydrous dichloromethane or acetonitrile at -20°C.
  • Stability testing : Monitor via UV-Vis spectroscopy (λ ~260 nm) over 24–72 hours to assess decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs, kinases). Parameterize the ligand’s partial charges via Gaussian09 DFT calculations.
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess conformational stability in binding pockets.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Stereochemical analysis : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) to rule out activity variations due to racemic mixtures .

Q. How does the strained azetidine ring influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Kinetic studies : Monitor ring-opening reactions via ¹H NMR in D₂O with varying nucleophiles (e.g., thiols, amines).
  • DFT calculations : Calculate ring strain energy (B3LYP/6-31G*) and compare reactivity with non-strained analogs (e.g., piperidine derivatives).
  • Applications : Exploit ring strain for targeted prodrug activation in acidic tumor microenvironments .

Q. What crystallographic techniques are suitable for elucidating its solid-state conformation?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Solve structures using SHELXL (direct methods for phase determination) .
  • Synchrotron radiation : Use high-resolution data (λ = 0.7–1.0 Å) to resolve electron density around the azetidine ring.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields while adhering to green chemistry principles?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or Ni nanoparticles for coupling steps to reduce metal waste.
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Process intensification : Use microwave-assisted synthesis (100°C, 30 min) to reduce energy use .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error analysis : Report 95% confidence intervals and use ANOVA to compare potency across cell lines.
  • Machine learning : Train random forest models on structural descriptors (e.g., LogP, polar surface area) to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.